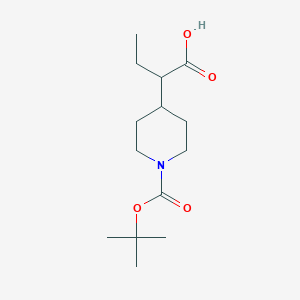

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate protective group and a 1-carboxypropyl side chain at the 4-position of the piperidine ring. While direct data for this specific compound are absent in the provided evidence, its structural analogs and derivatives are well-documented in pharmaceutical and synthetic chemistry contexts. Such compounds are typically intermediates in drug synthesis, leveraging the tert-butyl ester group for stability during reactions and the carboxylic acid moiety for further functionalization .

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-11(12(16)17)10-6-8-15(9-7-10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWJRCPQEWCZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 3-(4-piperidinyl)propanol

- Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 1,4-dioxane

- Conditions:

- A solution of di-tert-butyl dicarbonate (6 g) in 20 mL dioxane is added to 3.2 g of 3-(4-piperidinyl)propanol in 50 mL dioxane containing 25 mL of 2N NaOH aqueous solution at 0 °C.

- The reaction is stirred at room temperature for 16 hours.

- Workup:

- Evaporation of solvent, extraction with ether, washing with 10% potassium hydrogensulfate solution, drying over MgSO4, evaporation.

- Purification by silica gel chromatography (ethyl acetate/cyclohexane gradient).

- Yield: Approximately 3 g of product as an oil.

- Characterization: NMR (CDCl3, 200 MHz) signals consistent with expected structure.

Boc Protection in Dichloromethane

- Reagents: Di-tert-butyl dicarbonate, 3-piperidin-4-yl-propan-1-ol, anhydrous dichloromethane

- Conditions:

- Di-tert-butyl dicarbonate (3.66 g, 16.8 mmol) added to a stirred solution of 3-piperidin-4-yl-propan-1-ol (1.60 g, 11.2 mmol) in 20 mL dichloromethane under nitrogen at ambient temperature.

- Stirring for 2 hours.

- Purification: Direct silica gel chromatography with MeOH/DCM (0-3%) gradient.

- Yield: 88% yield as a clear oil (2.40 g).

- Remarks: Efficient Boc protection under mild conditions.

Boc Protection in Ethanol

- Reagents: Di-tert-butyl dicarbonate, 3-(4-piperidyl)-1-propanol

- Conditions:

- 35.8 g of 3-(4-piperidyl)-1-propanol in 500 mL ethanol with 54.6 g di-tert-butyl dicarbonate added dropwise at room temperature.

- Stirring for 1 hour.

- Workup: Solvent distilled off under reduced pressure, residue purified by column chromatography (ethyl acetate-hexane 1:1).

- Yield: 82% as a light-yellow oil (50.2 g).

- NMR Data: Signals consistent with Boc-protected product.

Hydrolysis and Further Functionalization

Reduction Using Diisobutylaluminium Hydride (DIBAL-H)

- Reagents: tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, DIBAL-H

- Conditions:

- Reaction in dichloromethane under nitrogen atmosphere, cooled to -78 °C, DIBAL-H added dropwise.

- Stirring at 0 °C for 2 hours.

- Workup: Quenched with saturated potassium sodium tartrate, extraction, drying, and evaporation.

- Yield: 4.5 g crude oil used for next step without purification.

Representative Data Table of Key Preparation Steps

Analytical and Characterization Notes

- NMR spectroscopy (proton NMR at 200 MHz) is used to confirm the structure of intermediates and final products, showing characteristic multiplets and triplets corresponding to piperidine and propyl chain protons.

- Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate/cyclohexane or methanol/dichloromethane.

- Reaction yields range from moderate to high (60-88%), depending on the method and conditions.

- The Boc protecting group is stable under the reaction conditions and facilitates selective functionalization.

Summary and Recommendations

The preparation of this compound is efficiently carried out via Boc protection of 3-(4-piperidinyl)propanol derivatives followed by functional group transformations such as hydrolysis and reduction. The choice of solvent (dichloromethane, ethanol, or dioxane), reaction temperature, and purification method significantly influence the yield and purity. The use of di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide or triethylamine is a reliable method for Boc protection. Subsequent transformations are performed under inert atmospheres and low temperatures to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The tert-butyl carbamate-protected piperidine scaffold is common in the evidence, with substituents at the 4-position dictating reactivity and applications. Key analogs include:

Key Insight : The carboxypropyl group in the target compound introduces a carboxylic acid-terminated alkyl chain, enabling nucleophilic reactions (e.g., amidation) absent in sulfonyl or brominated analogs. This contrasts with the methoxycarbonyl group in , which is hydrolytically labile under acidic conditions.

Physicochemical Properties

Data from for 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester highlight trends in stability and solubility:

- Melting Point : 77–81 °C

- Boiling Point : 411.5±35.0 °C (predicted)

- Density : 1.43 g/cm³

- Solubility: Soluble in methanol, stable at room temperature under inert conditions .

In contrast, analogs like the methoxycarbonyl derivative () may exhibit lower thermal stability due to ester group sensitivity. The carboxypropyl group in the target compound likely enhances hydrophilicity compared to brominated or aromatic substituents.

Biological Activity

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative with potential applications in medicinal chemistry. This compound has garnered attention due to its structural characteristics, which may influence its biological activity, particularly in enzyme interactions and therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxypropyl group and a tert-butyl ester group. The presence of these functional groups is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H23N2O2 |

| Molecular Weight | 239.33 g/mol |

| CAS Number | 845305-83-1 |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, potentially influencing enzyme kinetics and receptor binding affinities.

Enzyme Interactions

Research indicates that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative conditions such as Alzheimer's disease . The introduction of the carboxypropyl group may enhance binding affinity due to increased molecular flexibility.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism appears to involve apoptosis induction through modulation of cell cycle regulators.

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress by acting as antioxidants and inhibiting pro-apoptotic pathways . The ability to cross the blood-brain barrier due to their lipophilic nature further enhances their therapeutic potential in treating neurodegenerative diseases.

Case Studies

- Study on Cancer Cell Lines :

- Neuroprotective Activity :

Comparative Analysis

When compared to other piperidine derivatives, this compound exhibits unique properties due to its specific substitution pattern:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-(2-Carboxyethyl)-piperidine-1-carboxylic acid | Moderate anticancer activity | Shorter alkyl chain |

| 4-(2-Carboxypropyl)-piperidine-1-carboxylic acid | Stronger enzyme inhibition | Longer alkyl chain enhances binding |

| 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid | Significant neuroprotective effects | Optimal balance between lipophilicity and hydrophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.